Cas no 1021094-76-7 (N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide)

N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide is a structurally complex heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core linked to a phenylpiperazine moiety and a thiophene-containing acetamide side chain. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a kinase inhibitor or receptor modulator due to its piperazine and pyrimidine pharmacophores. The thiophene group may enhance binding affinity and metabolic stability. Its well-defined synthetic route allows for precise modifications, making it a valuable scaffold for structure-activity relationship studies. The compound's balanced lipophilicity and hydrogen-bonding capacity could contribute to favorable pharmacokinetic properties, supporting its investigation in targeted therapeutic applications.
N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide structure
1021094-76-7 structure
Product Name:N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide
CAS No:1021094-76-7
MF:C23H25N7OS
MW:447.555902242661
CID:5457662
Update Time:2025-10-23

N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-[4-(4-phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-thiophen-2-ylacetamide
    • N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide
    • Inchi: 1S/C23H25N7OS/c31-21(15-19-7-4-14-32-19)24-8-9-30-23-20(16-27-30)22(25-17-26-23)29-12-10-28(11-13-29)18-5-2-1-3-6-18/h1-7,14,16-17H,8-13,15H2,(H,24,31)
    • InChI Key: VVJFXKQHDBVJHX-UHFFFAOYSA-N
    • SMILES: C(NCCN1C2=C(C=N1)C(N1CCN(C3=CC=CC=C3)CC1)=NC=N2)(=O)CC1SC=CC=1

N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide Pricemore >>

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Additional information on N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide

N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide: A Comprehensive Overview

The compound with CAS No. 1021094-76-7, known as N-{2-[4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide, is a highly complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a pyrazolo[3,4-d]pyrimidine core, a piperazine moiety, and a thiophene substituent. These structural elements contribute to its unique chemical properties and potential biological activities.

Recent studies have highlighted the antiproliferative activity of this compound against various cancer cell lines. The pyrazolo[3,4-d]pyrimidine framework is known to interact with key molecular targets in cancer cells, such as kinase enzymes, making it a promising candidate for anticancer drug development. Additionally, the presence of the thiophene group enhances the compound's stability and bioavailability, which are critical factors for its therapeutic potential.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The incorporation of the piperazine ring is particularly significant, as it enhances the molecule's ability to form hydrogen bonds with target proteins. This property is crucial for improving the compound's selectivity and efficacy in biological systems.

Emerging research has also explored the neuroprotective effects of this compound. Studies suggest that it may inhibit neuroinflammation and oxidative stress, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The thiophene substituent plays a pivotal role in modulating these effects by influencing the molecule's electronic properties and reactivity.

In terms of pharmacokinetics, this compound exhibits favorable absorption and distribution profiles in preclinical models. Its ability to cross the blood-brain barrier has been demonstrated in recent studies, further underscoring its potential as a therapeutic agent for central nervous system disorders.

The development of this compound represents a significant advancement in the design of small-molecule inhibitors for complex biological targets. Its unique combination of structural features and biological activities positions it as a leading candidate in ongoing drug discovery efforts.

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